molecular formula C5H4ClN3O2 B1360935 4-Chloro-2-methyl-5-nitropyrimidine CAS No. 1044768-00-4

4-Chloro-2-methyl-5-nitropyrimidine

Cat. No.: B1360935
CAS No.: 1044768-00-4
M. Wt: 173.56 g/mol
InChI Key: XPANXNXJBXRZAM-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C5H4ClN3O2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5-nitropyrimidine typically involves the nitration of 2-chloro-4-methylpyrimidine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5-nitropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or water.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Products include 4-amino-2-methyl-5-nitropyrimidine, 4-thio-2-methyl-5-nitropyrimidine, etc.

    Reduction: The major product is 4-chloro-2-methyl-5-aminopyrimidine.

    Oxidation: The major product is 4-chloro-2-carboxy-5-nitropyrimidine.

Scientific Research Applications

4-Chloro-2-methyl-5-nitropyrimidine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of potential therapeutic agents, particularly in the synthesis of antiviral and anticancer compounds.

    Agriculture: It is explored for its potential use in the synthesis of agrochemicals, including herbicides and pesticides.

    Material Science: It is investigated for its role in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-nitropyrimidine depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or interacting with nucleic acids, thereby affecting cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methyl-5-nitropyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-Chloro-5-nitropyrimidine: Lacks the methyl group at the 2-position.

    2,4-Dichloro-5-nitropyrimidine: Contains an additional chlorine atom at the 2-position.

Uniqueness

4-Chloro-2-methyl-5-nitropyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups allows for versatile chemical transformations and interactions with biological targets.

Properties

IUPAC Name

4-chloro-2-methyl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c1-3-7-2-4(9(10)11)5(6)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPANXNXJBXRZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801293626
Record name 4-Chloro-2-methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044768-00-4
Record name 4-Chloro-2-methyl-5-nitropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044768-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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